N-isobutyl-2,5-bis(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-isobutyl-2,5-bis(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C12H13F6NO2S and a molecular weight of 349.2925 g/mol This compound is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, along with an isobutyl group and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isobutyl-2,5-bis(trifluoromethyl)benzenesulfonamide typically involves the reaction of 2,5-bis(trifluoromethyl)benzenesulfonyl chloride with isobutylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is stirred and allowed to react for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of stringent quality control measures ensures the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-isobutyl-2,5-bis(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
N-isobutyl-2,5-bis(trifluoromethyl)benzenesulfonamide has several scientific research applications, including:
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-isobutyl-2,5-bis(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can interact with enzyme active sites, potentially inhibiting their activity. The exact molecular pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Similar structure with phenyl instead of isobutyl group.
N-Fluorobenzenesulfonimide: Contains a fluorine atom instead of isobutyl group.
Uniqueness
N-isobutyl-2,5-bis(trifluoromethyl)benzenesulfonamide is unique due to the presence of both isobutyl and trifluoromethyl groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C12H13F6NO2S |
---|---|
Molecular Weight |
349.29 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2,5-bis(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H13F6NO2S/c1-7(2)6-19-22(20,21)10-5-8(11(13,14)15)3-4-9(10)12(16,17)18/h3-5,7,19H,6H2,1-2H3 |
InChI Key |
LXHCCHAWSQPCGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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